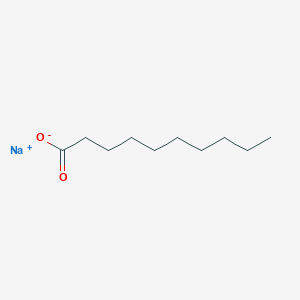

sodium;decanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound with the identifier “sodium;decanoate” is a chemical entity that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is known for its specific chemical structure and biological activity, making it a subject of study in chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of sodium;decanoate involves specific reaction conditions and reagents. The synthetic routes typically include steps such as condensation, cyclization, and purification. The exact conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized methods to ensure consistency and efficiency. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Analyse Des Réactions Chimiques

Types of Reactions

sodium;decanoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols, and substitution may yield a variety of functionalized derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Absorption Enhancer

Sodium decanoate is recognized as an effective absorption enhancer in pharmaceutical formulations. It is the only excipient approved for this purpose due to its ability to improve the bioavailability of drugs by enhancing their permeability across biological membranes. Studies have shown that sodium decanoate can significantly increase the absorption of poorly soluble drugs when used in oral formulations .

1.2 Drug Delivery Systems

The amphiphilic nature of sodium decanoate allows it to serve as a critical component in drug delivery systems. It can form micelles that encapsulate hydrophobic drugs, facilitating their transport through aqueous environments. Research indicates that sodium decanoate can enhance the solubility and stability of various therapeutic agents .

1.3 Clinical Studies

A study highlighted the role of sodium decanoate in improving intestinal barrier function and antioxidant capacity in animal models. The results indicated that sodium decanoate supplementation led to enhanced growth performance and gut health, suggesting potential applications in clinical nutrition and treatment of gastrointestinal disorders .

Food Industry Applications

2.1 Food Additive

In the food industry, sodium decanoate is utilized as a food additive due to its emulsifying properties. It helps stabilize emulsions in products like sauces and dressings, improving texture and shelf-life. Additionally, it acts as a flavor carrier, enhancing the sensory attributes of food products .

2.2 Nutritional Supplementation

Sodium decanoate has been explored for its potential benefits in nutritional supplementation, particularly for individuals with malabsorption issues. Its role in enhancing nutrient absorption can be crucial for patients requiring specialized dietary interventions .

Biotechnological Applications

3.1 Cell Culture Enhancer

Sodium decanoate has been investigated for its effects on cell culture systems. It has been shown to improve cell viability and growth in certain cell lines by enhancing nutrient uptake and cellular metabolism . This property makes it valuable in biotechnological research and production processes.

3.2 Microbial Growth Stimulation

Research indicates that sodium decanoate can positively influence microbial growth and activity in various bioprocesses. Its addition to fermentation media has been associated with increased yields of microbial metabolites, which are essential for industrial applications such as biofuel production .

Case Studies

Mécanisme D'action

The mechanism of action of sodium;decanoate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to changes in cellular function and signal transduction. The exact pathways involved can vary depending on the specific application and context of use.

Propriétés

IUPAC Name |

sodium;decanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2.Na/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWQZURFGYXCEO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.